molecular formula C17H16N6O3S B2623359 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide CAS No. 898605-42-0

2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide

Cat. No. B2623359
CAS RN: 898605-42-0
M. Wt: 384.41
InChI Key: NJMZPEYLCIQPPN-UHFFFAOYSA-N
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Description

The compound “2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide” is a derivative of 1,2,4-triazole . It is often used as a precursor for pesticides and glyphosate, a broad-spectrum herbicide . The compound appears as a white crystalline solid .


Molecular Structure Analysis

The molecular formula of the compound is C11H13N5OS, and it has a molecular weight of 263.32 . Detailed structural analysis data is not available in the retrieved resources.


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not mentioned in the available resources, 1,2,4-triazole derivatives have been studied extensively for their significant antibacterial activity .


Physical And Chemical Properties Analysis

The compound is a white crystalline solid . It has a high solubility in water . The compound’s melting point and other physical properties are not available in the retrieved resources.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide in lab experiments is its broad-spectrum antibacterial, antifungal, and antitumor activities. It is also relatively easy to synthesize. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for the research on 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide. One direction is to further investigate its mechanism of action to optimize its use in lab experiments. Another direction is to study its potential applications in other fields, such as materials science and coordination chemistry. Additionally, further studies could be conducted to evaluate its potential as a drug candidate for the treatment of bacterial and fungal infections and cancer.

Synthesis Methods

The synthesis of 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide involves several steps. The starting material is 4-nitrobenzaldehyde, which is reacted with thiosemicarbazide to form 4-nitrobenzaldehyde thiosemicarbazone. This intermediate is then reacted with benzyl bromide to form 4-nitrobenzaldehyde thiosemicarbazone benzyl derivative. The benzyl derivative is then reacted with hydrazine hydrate to form 4-amino-5-benzyl-4H-1,2,4-triazole. Finally, the 4-amino-5-benzyl-4H-1,2,4-triazole is reacted with N-(4-nitrophenyl)acetamide to form this compound.

Scientific Research Applications

2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide has been studied for its potential applications in various fields of scientific research. It has been found to exhibit antibacterial, antifungal, and antitumor activities. It has also been studied for its potential use as a corrosion inhibitor and as a ligand in coordination chemistry.

properties

IUPAC Name

2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O3S/c18-22-15(10-12-4-2-1-3-5-12)20-21-17(22)27-11-16(24)19-13-6-8-14(9-7-13)23(25)26/h1-9H,10-11,18H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJMZPEYLCIQPPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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